2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Overview
Description
2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a pyridine derivative with a molecular formula of C8H8N2O4. This compound features an amino group (-NH2) at the 2-position, a methyl group (-CH3) at the 6-position, and carboxylic acid groups (-COOH) at the 3- and 4-positions of the pyridine ring. It is a white to yellow solid with a molecular weight of 196.16 g/mol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-methylpyridine-2,3-dicarboxylic acid as the starting material.
Nitration: The starting material undergoes nitration to introduce the amino group at the 2-position. This step involves treating the compound with nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale nitration processes to ensure efficiency and safety. The use of automated systems for monitoring reaction conditions and product quality is common in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may involve the replacement of the amino group with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-methylpyridine-3,4-dicarboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-6-methylpyridine-3,4-dicarboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing their activity. The molecular targets and pathways involved can vary widely based on the context of the research.
Comparison with Similar Compounds
2-Pyridinecarboxylic acid (Picolinic acid): Similar structure but lacks the amino group.
6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but without the amino group at the 2-position.
2-Amino-3,4-pyridinedicarboxylic acid: Similar structure but with different positions of the amino and carboxylic acid groups.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to utilize its chemical structure and reactivity.
Properties
IUPAC Name |
2-amino-6-methylpyridine-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPJNLPARRDKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666464 | |
Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89977-05-9 | |
Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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